Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate is a chemical compound with the CAS number 2177267-65-9. It belongs to a class of compounds known as pyridoazepines, which are characterized by their fused ring structures that include both pyridine and azepine moieties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate is classified under the category of organic compounds and specifically falls within the subclass of nitrogen-containing heterocycles. Its unique structure contributes to its potential biological activity and applications in pharmaceuticals.
The synthesis of Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl and ethyl substituents in a pyridine-based framework.
The molecular structure of Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate features:
The InChI key for this compound is provided for database searches and structural identification: InChI=1S/C17H28N2O5/c1-6-12(2)8-13(18)15(20)16(21)17(19)14(12)9(3)10(22)11(23)24/h6H,1-5H2,(H,19,21)(H,20,23)(H,18,22)/t12-,13-,15-,16-,17+/m0/s1
.
Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate can participate in various chemical reactions typical for dicarboxylate esters and nitrogen-containing heterocycles.
While specific mechanisms of action for Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate are not extensively documented in literature due to its relatively recent exploration in pharmacology, it is hypothesized that its bioactivity may involve interactions with neurotransmitter systems or enzyme inhibition pathways.
Research into similar compounds suggests potential activity at various receptor sites or as enzyme modulators based on structural similarities with known pharmacologically active substances.
The physical state of Rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate is typically a solid or viscous liquid depending on purity and formulation conditions.
Key chemical properties include:
Safety data sheets indicate handling precautions due to potential irritants associated with chemical exposure .
Rel-7-(tert-butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate has potential applications in:
Continued research into this compound may reveal further applications and enhance understanding of its biological significance.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7